

Commercial availability and suppliers of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol

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Compound of Interest

Compound Name: 2-Fluoro-4-(trifluoromethyl)benzyl alcohol

Cat. No.: B178067

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Technical Guide: 2-Fluoro-4-(trifluoromethyl)benzyl alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-4-(trifluoromethyl)benzyl alcohol, with CAS number 197239-49-9, is a fluorinated aromatic alcohol of significant interest in medicinal chemistry and materials science. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the benzene ring, imparts distinct electronic properties and metabolic stability to molecules incorporating this moiety. This guide provides a comprehensive overview of its commercial availability, key suppliers, and a detailed experimental protocol for its synthesis from its corresponding aldehyde.

Commercial Availability and Suppliers

2-Fluoro-4-(trifluoromethyl)benzyl alcohol is available from a range of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. Purity levels are typically high, suitable for most synthetic applications. The following table summarizes the availability from various suppliers.

Supplier	Product Code/CAS No.	Purity	Available Quantities
Apollo Scientific	54-PC4375F / 197239-49-9	98%	5g, 25g
Aromsyn Co., Ltd.	AS02037 / 197239-49-9	> 97%	Gram to kilogram scale
CymitQuimica	54-PC4375F / 197239-49-9	98%	5g, 25g
Matrix Scientific	002426 / 197239-49-9	Not specified	Inquire for details
NINGBO INNO PHARMCHEM CO.,LTD.	197239-49-9	Not specified	Inquire for details

Disclaimer: Availability and pricing are subject to change. Please consult the suppliers' websites for the most current information.

Synthesis of 2-Fluoro-4-(trifluoromethyl)benzyl alcohol

The most common and straightforward method for the preparation of **2-Fluoro-4-(trifluoromethyl)benzyl alcohol** is the reduction of its corresponding aldehyde, 2-Fluoro-4-(trifluoromethyl)benzaldehyde. This precursor is readily available from major chemical suppliers. The reduction can be efficiently achieved using sodium borohydride (NaBH_4), a mild and selective reducing agent.

Experimental Protocol: Reduction of 2-Fluoro-4-(trifluoromethyl)benzaldehyde

This protocol is a general procedure for the sodium borohydride reduction of aromatic aldehydes and can be adapted for the synthesis of **2-Fluoro-4-(trifluoromethyl)benzyl alcohol**.^{[1][2][3]}

Materials:

- 2-Fluoro-4-(trifluoromethyl)benzaldehyde
- Sodium borohydride (NaBH_4)
- Methanol (or Ethanol/THF)
- Deionized water
- 1 M Hydrochloric acid (HCl)
- Ethyl acetate (or Dichloromethane)
- Anhydrous magnesium sulfate (or sodium sulfate)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- **Dissolution:** In a round-bottom flask, dissolve 2-Fluoro-4-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol (10 volumes). Stir the solution at room temperature until the aldehyde is completely dissolved.
- **Cooling:** Place the flask in an ice bath and cool the solution to 0-5 °C.
- **Addition of Reducing Agent:** Slowly add sodium borohydride (1.2 equivalents) portion-wise to the cooled solution. Foaming and hydrogen gas evolution may be observed. Maintain the temperature below 10 °C during the addition.
- **Reaction:** After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

- **Quenching:** Slowly and carefully quench the reaction by adding 1 M HCl dropwise until the pH is acidic (pH ~2-3) to neutralize the excess NaBH₄ and the borate esters.
- **Solvent Removal:** Remove the methanol from the reaction mixture using a rotary evaporator.
- **Extraction:** To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x 10 volumes).
- **Washing:** Combine the organic layers and wash with deionized water and then with brine solution.
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude **2-Fluoro-4-(trifluoromethyl)benzyl alcohol**.
- **Purification (Optional):** If necessary, the crude product can be further purified by silica gel column chromatography.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of **2-Fluoro-4-(trifluoromethyl)benzyl alcohol** from its aldehyde precursor.



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Caption: Synthetic workflow for **2-Fluoro-4-(trifluoromethyl)benzyl alcohol**.

This technical guide provides essential information for researchers and professionals working with **2-Fluoro-4-(trifluoromethyl)benzyl alcohol**. By outlining its commercial availability and providing a detailed, adaptable synthetic protocol, this document aims to facilitate its use in the development of novel pharmaceuticals and advanced materials.

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